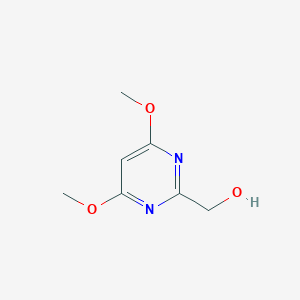

(4,6-Dimethoxypyrimidin-2-yl)methanol

Description

Properties

IUPAC Name |

(4,6-dimethoxypyrimidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-11-6-3-7(12-2)9-5(4-10)8-6/h3,10H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBSNKFVKVULPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560953 | |

| Record name | (4,6-Dimethoxypyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125966-88-3 | |

| Record name | (4,6-Dimethoxypyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (4,6-Dimethoxypyrimidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of (4,6-Dimethoxypyrimidin-2-yl)methanol (CAS No. 125966-88-3). Due to the limited availability of experimentally determined data in peer-reviewed literature, this document combines reported values with predicted data to offer a broad profile of the compound. Furthermore, a plausible synthetic route is proposed based on established chemical methodologies, complete with detailed experimental protocols.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that where experimental data is not available, computationally predicted values are provided for guidance.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 170.17 g/mol | --INVALID-LINK--[1] |

| Melting Point | 60-62 °C | --INVALID-LINK--[2] |

| Boiling Point | 293 °C | --INVALID-LINK--[2] |

| Density | 1.235 g/cm³ | --INVALID-LINK--[2] |

| pKa | Not experimentally determined | |

| LogP | Not experimentally determined | |

| Solubility | Soluble in organic solvents | --INVALID-LINK-- |

Experimental Protocols

Synthesis of 4,6-Dimethoxypyrimidine-2-carboxaldehyde (Proposed Method)

The introduction of a formyl group onto the pyrimidine ring can be achieved through methods such as the Vilsmeier-Haack reaction or by ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Reaction: 4,6-Dimethoxypyrimidine to 4,6-Dimethoxypyrimidine-2-carboxaldehyde

Reagents and Materials:

-

4,6-Dimethoxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF (3 equivalents) in anhydrous DCM to 0 °C using an ice bath.

-

Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF solution, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 4,6-dimethoxypyrimidine (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 4,6-dimethoxypyrimidine-2-carboxaldehyde by column chromatography on silica gel.

Reduction of 4,6-Dimethoxypyrimidine-2-carboxaldehyde to this compound (Proposed Method)

The reduction of the aldehyde to the primary alcohol can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Reaction: 4,6-Dimethoxypyrimidine-2-carboxaldehyde to this compound

Reagents and Materials:

-

4,6-Dimethoxypyrimidine-2-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 4,6-dimethoxypyrimidine-2-carboxaldehyde (1 equivalent) in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

Synthesis Workflow

The proposed two-step synthesis of this compound is illustrated in the following diagram.

Caption: Proposed synthesis of this compound.

References

An In-depth Technical Guide on the Spectroscopic Data of (4,6-Dimethoxypyrimidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (4,6-Dimethoxypyrimidin-2-yl)methanol. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. These predictions are formulated based on established spectroscopic principles and data from structurally analogous pyrimidine derivatives. Furthermore, this guide outlines comprehensive experimental protocols for acquiring such data, serving as a valuable resource for researchers involved in the synthesis and characterization of novel pyrimidine compounds.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.0 | Singlet | 1H | H-5 (pyrimidine ring) |

| ~4.6 | Doublet | 2H | -CH₂OH |

| ~4.0 | Singlet | 6H | 2 x -OCH₃ |

| ~3.5 | Triplet (broad) | 1H | -OH |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C-4, C-6 |

| ~168 | C-2 |

| ~88 | C-5 |

| ~65 | -CH₂OH |

| ~55 | -OCH₃ |

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3000-2850 | Medium | C-H stretch (aliphatic and aromatic) |

| 1600-1550 | Strong | C=N and C=C stretch (pyrimidine ring) |

| 1480-1400 | Medium | C-H bend (aliphatic) |

| 1300-1000 | Strong | C-O stretch (ethers and alcohol) |

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 170 | [M]⁺ (Molecular Ion) |

| 155 | [M - CH₃]⁺ |

| 141 | [M - CHO]⁺ or [M - NCH₃]⁺ |

| 139 | [M - CH₂OH]⁺ |

| 111 | [M - CO, -OCH₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

-

Sample Preparation: A sample of approximately 5-10 mg of this compound should be dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum should be acquired on a 300 MHz or higher field spectrometer. Standard acquisition parameters would include a 30-45 degree pulse, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum should be acquired on the same instrument. A proton-decoupled pulse sequence should be used to simplify the spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: The raw data (Free Induction Decay - FID) for both ¹H and ¹³C spectra should be processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final frequency-domain spectrum.

-

Sample Preparation (Attenuated Total Reflectance - ATR): The ATR crystal of the FTIR spectrometer should be cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum recorded. A small amount of the solid or liquid this compound sample is then placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

-

IR Spectrum Acquisition: The IR spectrum should be recorded over a typical range of 4000-400 cm⁻¹. The final spectrum is an average of multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum.

-

Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) should be prepared in a volatile solvent like methanol or acetonitrile.

-

Mass Spectrum Acquisition (Electron Ionization - EI): The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). In the ion source, the sample is vaporized and ionized by a beam of electrons (typically at 70 eV).

-

Mass Analysis and Detection: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion to generate the mass spectrum. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass spectrometer can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Crystal Structure of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, a key intermediate in the synthesis of several commercial herbicides. The information presented herein is intended to support research and development efforts in agrochemicals and medicinal chemistry by providing detailed structural and methodological data.

Introduction

4,6-dimethoxy-2-(methylsulfonyl)pyrimidine is a heterocyclic organic compound with the molecular formula C₇H₁₀N₂O₄S.[1][2][3] It serves as a crucial building block for the synthesis of pyrimidinyloxybenzoic acid herbicides, such as bispyribac-sodium and pyribenzoxim.[4] These herbicides function by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[4] The structural characteristics of the 4,6-dimethoxypyrimidin-2-yl moiety are known to impart high biological activity.[5]

The crystal structure of the title compound reveals two independent molecules (A and B) in the asymmetric unit, which primarily differ in the orientation of the methylsulfonyl group.[5] This guide summarizes the crystallographic data and the experimental procedures used for its determination.

Experimental Protocols

Synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine

The synthesis of the title compound was achieved through the oxidation of 4,6-dimethoxy-2-methylmercaptopyrimidine.[5]

Procedure:

-

Periodic acid (2.63 mmol, 600 mg) was dissolved in acetonitrile (6 ml) by stirring at room temperature for 1 hour.[5]

-

To this solution, chromium trioxide (0.125 mmol, 12.5 mg) was added, and the mixture was stirred for 5 minutes to yield a clear orange solution.[5]

-

A 1.7 ml aliquot of the resulting H₅IO₆/CrO₃ solution was added to a solution of 4,6-dimethoxy-2-methylmercaptopyrimidine (0.23 mmol) in ethyl acetate.[5]

-

The reaction mixture was stirred at room temperature for 30 minutes.[5]

-

The reaction was quenched with a saturated sodium sulphite solution and then loaded onto a silica column.[5]

-

The product, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, was obtained by eluting the column with acetone.[5]

Crystallization

Single crystals suitable for X-ray diffraction were obtained by recrystallization from a dichloromethane solution. The reported yield was 87% with a melting point of 402–405 K.[5]

X-ray Data Collection and Structure Refinement

Crystal data were collected using a Bruker APEXII DUO CCD area-detector diffractometer.[5] The structure was solved and refined using the SHELXTL software package.[5] Hydrogen atoms were positioned geometrically and refined using a riding model.[5]

Crystallographic Data

The crystal structure of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine has been determined at 296 K. The compound crystallizes in the triclinic space group P-1.[5]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₇H₁₀N₂O₄S |

| Formula Weight | 218.23 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 8.349 (2) Å |

| b | 11.067 (3) Å |

| c | 11.438 (3) Å |

| α | 108.457 (8)° |

| β | 92.774 (8)° |

| γ | 98.504 (8)° |

| Volume | 986.4 (4) ų |

| Z | 4 |

| Density (calculated) | 1.468 Mg/m³ |

| Absorption Coefficient | 0.32 mm⁻¹ |

| F(000) | 456 |

| Crystal Size | 0.38 × 0.30 × 0.08 mm |

| Data Collection | |

| Theta range for data collection | 2.05 to 32.50° |

| Reflections collected | 29277 |

| Independent reflections | 7063 [R(int) = 0.042] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 7063 / 0 / 259 |

| Goodness-of-fit on F² | 1.08 |

| Final R indices [I>2σ(I)] | R1 = 0.044, wR2 = 0.156 |

| R indices (all data) | R1 = 0.076, wR2 = 0.179 |

| Largest diff. peak and hole | 0.50 and -0.50 e.Å⁻³ |

| Source: Fun, H.-K., et al. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(9), o1913.[5] |

Molecular and Crystal Structure Insights

The asymmetric unit of the title compound contains two independent molecules, designated as A and B.[5] The primary conformational difference between them lies in the torsion angle of the methylsulfonyl group relative to the pyrimidine ring.[5]

-

Molecule A: C—S—C—N torsion angle = 157.98 (13)°[5]

-

Molecule B: C—S—C—N torsion angle = 6.09 (18)°[5]

In the crystal packing, molecules of type A form chains along the a-axis through intermolecular C—H⋯O hydrogen bonds.[5] These chains are further linked to the B-type molecules via additional C—H⋯O hydrogen bonds, creating a stable three-dimensional network.[5]

Logical and Synthetic Pathway Visualization

The following diagrams illustrate the synthetic workflow for 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine and its subsequent role in the formation of ALS-inhibiting herbicides.

References

- 1. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | 113583-35-0 | Benchchem [benchchem.com]

- 2. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C7H10N2O4S | CID 838363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | CymitQuimica [cymitquimica.com]

- 4. asianpubs.org [asianpubs.org]

- 5. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

The First Synthesis and Discovery of (4,6-Dimethoxypyrimidin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4,6-Dimethoxypyrimidin-2-yl)methanol. While a singular "discovery" event for this specific molecule is not prominently documented in scientific literature, its significance arises from its position as a functionalized derivative of the 4,6-dimethoxypyrimidine core. This heterocyclic scaffold is of considerable interest in medicinal chemistry and agrochemical research, being a key component in a variety of biologically active molecules, notably sulfonylurea and pyrimidinylbenzoate herbicides.

This document outlines a plausible and scientifically sound synthetic pathway to this compound, based on established chemical principles and published syntheses of related precursor molecules. Detailed experimental protocols for the synthesis of key intermediates are provided to enable researchers to produce this valuable building block.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from the readily available precursor, 2-chloro-4,6-dimethoxypyrimidine. A robust and widely used method for the introduction of a hydroxymethyl group onto an aromatic or heteroaromatic ring is via a Grignard reaction with formaldehyde. This proposed multi-step synthesis is outlined below.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the key starting material and the proposed final step.

Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

A common precursor for the synthesis is 2-chloro-4,6-dimethoxypyrimidine. While commercially available, it can also be synthesized from 4,6-dihydroxy-2-methylpyrimidine. A general procedure involves chlorination followed by methoxylation.

Step 1: Synthesis of 4,6-dichloro-2-methylthiopyrimidine

A method for the synthesis of a related compound, 4,6-dichloro-2-methylthiopyrimidine, is described in a patent, which can be adapted. This involves the chlorination of 4,6-dihydroxy-2-methylthiopyrimidine.

Step 2: Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine

A facile and efficient synthesis of 4,6-dimethoxy-2-methylthiopyrimidine can be achieved by nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide.[1]

-

Reaction: A mixture of 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol) is heated to 45°C and maintained at 45-50°C for 2 hours.[1]

-

Workup: An off-white precipitate forms, which is collected by vacuum filtration and washed with cool water. The solid is then recrystallized from isopropanol:water (2:1) to yield 4,6-dimethoxy-2-methylthiopyrimidine.[1]

Step 3: Oxidation to 4,6-dimethoxy-2-methylsulfonylpyrimidine

The methylthio group can be oxidized to a methylsulfonyl group, which is a good leaving group for subsequent nucleophilic substitutions.

-

Reaction: 4,6-dimethoxy-2-methylthiopyrimidine is oxidized using hydrogen peroxide in the presence of sodium tungstate dihydrate.[1]

Step 4: Conversion to 2-Chloro-4,6-dimethoxypyrimidine

While the above steps detail the synthesis of related compounds, a direct synthesis of 2-chloro-4,6-dimethoxypyrimidine often starts from 2-amino-4,6-dimethoxypyrimidine via a Sandmeyer-type reaction, or from 2-hydroxy-4,6-dimethoxypyrimidine (the tautomer of 4,6-dimethoxypyrimidin-2(1H)-one) by reaction with a chlorinating agent like phosphorus oxychloride.

Proposed Synthesis of this compound via Grignard Reaction

This protocol is a generalized procedure for the conversion of a heteroaryl chloride to a primary alcohol using a Grignard reaction with formaldehyde. Researchers should optimize conditions for the specific substrate.

Materials:

-

2-Chloro-4,6-dimethoxypyrimidine

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Paraformaldehyde

-

Anhydrous nitrogen or argon

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, prepare a solution of 2-chloro-4,6-dimethoxypyrimidine (1 equivalent) in anhydrous THF.

-

Add a small portion of the substrate solution to the magnesium turnings and gently warm the mixture to initiate the reaction.

-

Once the reaction begins (as evidenced by bubbling and disappearance of the iodine color), add the remaining substrate solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent, (4,6-dimethoxypyrimidin-2-yl)magnesium chloride.

-

-

Reaction with Formaldehyde:

-

In a separate flame-dried flask, depolymerize paraformaldehyde (2-3 equivalents) by heating it gently under a stream of dry nitrogen, and pass the resulting gaseous formaldehyde into the stirred Grignard reagent solution at 0°C.

-

Alternatively, add the Grignard solution via cannula to a cooled (0°C) slurry of anhydrous paraformaldehyde in THF.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

-

Workup and Purification:

-

Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Data Presentation

The following table summarizes key quantitative data for the precursor molecule, 4,6-dimethoxy-2-methylthiopyrimidine, as reported in the literature.[1]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 4,6-Dimethoxy-2-methylthiopyrimidine | C₇H₁₀N₂O₂S | 186.23 | 95.6 | 52.5-53.8 |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the proposed synthesis of this compound.

Caption: General experimental workflow for the synthesis.

Conclusion

This technical guide provides a scientifically grounded, albeit proposed, pathway for the synthesis of this compound. By leveraging established organometallic chemistry and detailed protocols for precursor synthesis, researchers are equipped with the necessary information to produce this compound. The functionalized 4,6-dimethoxypyrimidine scaffold represents a valuable building block for the development of novel pharmaceuticals and agrochemicals, and the availability of diverse derivatives such as the title compound is crucial for advancing these fields.

References

An In-depth Technical Guide to the Reaction Mechanisms of (4,6-Dimethoxypyrimidin-2-yl)methanol in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide elucidates the synthesis, core reaction mechanisms, and synthetic utility of (4,6-dimethoxypyrimidin-2-yl)methanol. While direct literature on this specific alcohol is limited, its reactivity can be reliably inferred from the extensive studies on related 2-substituted-4,6-dimethoxypyrimidine derivatives. This document leverages established principles and data from analogous systems to provide a robust framework for its application in modern organic synthesis.

Introduction to this compound

The 4,6-dimethoxypyrimidine scaffold is a privileged structure in chemical and pharmaceutical research. It forms the core of several commercial herbicides, such as bispyribac-sodium, which function by inhibiting acetolactate synthase (ALS).[1] The electron-deficient nature of the pyrimidine ring, combined with the activating effect of the methoxy groups, imparts unique reactivity, particularly at the C2 position.

This compound is a functionalized derivative within this class. It serves as a versatile building block, offering three primary sites for chemical modification: the primary alcohol, the C5 position of the pyrimidine ring, and the potential for reactions involving the entire hydroxymethyl group. Its utility lies in its ability to be converted into aldehydes, carboxylic acids, or activated intermediates for nucleophilic substitution, making it a valuable precursor for the synthesis of complex molecules in drug discovery and materials science.

Proposed Synthesis of this compound

A direct, high-yield synthesis of this compound is not prominently documented. However, a logical and efficient pathway can be proposed starting from common pyrimidine precursors. The most viable route involves the reduction of a corresponding carbonyl derivative, such as methyl 4,6-dimethoxypyrimidine-2-carboxylate.

The synthesis of this ester intermediate can be achieved from readily available 2-chloro-4,6-dimethoxypyrimidine through processes like palladium-catalyzed carbonylation or via a cyanation-hydrolysis-esterification sequence. The final step involves the reduction of the ester functionality using a standard reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium Hydride (DIBAL-H).

Caption: Proposed synthetic pathway to this compound.

Core Reaction Mechanisms and Synthetic Applications

The reactivity of this compound is dominated by two key areas: transformations of the hydroxymethyl group and nucleophilic aromatic substitution at the C2 position of its precursors.

Reactions of the Hydroxymethyl Group

The primary alcohol moiety is a versatile handle for a range of functional group interconversions.

-

Oxidation: The alcohol can be selectively oxidized to afford either the corresponding aldehyde or carboxylic acid, which are themselves valuable synthetic intermediates. Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) will yield 4,6-dimethoxypyrimidine-2-carbaldehyde . Stronger oxidizing conditions, for instance, using potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will produce 4,6-dimethoxypyrimidine-2-carboxylic acid .

-

Activation and Nucleophilic Substitution (Sₙ2): The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution at the methylene carbon, it must first be converted into a better leaving group. This is typically achieved by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine) to form a tosylate or mesylate ester. Alternatively, treatment with thionyl chloride (SOCl₂) can convert it to the corresponding chloride. The resulting activated intermediate, 2-(chloromethyl)-4,6-dimethoxypyrimidine or its tosylate analogue, readily undergoes Sₙ2 reactions with a wide variety of nucleophiles (e.g., amines, cyanides, thiolates), allowing for the introduction of diverse functional groups.

Caption: Workflow for functional group transformations of the methanol moiety.

Nucleophilic Aromatic Substitution (SₙAr) on the Pyrimidine Core

The most significant reaction mechanism associated with the 4,6-dimethoxypyrimidine scaffold is Nucleophilic Aromatic Substitution (SₙAr). The electron-withdrawing nitrogen atoms make the C2, C4, and C6 positions highly electrophilic. When a good leaving group (e.g., -Cl, -SO₂Me) is present at the C2 position, it is readily displaced by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, aromaticity is restored by the expulsion of the leaving group. The methoxy groups at C4 and C6 help to stabilize the negative charge in the Meisenheimer complex, further facilitating the reaction. This pathway is fundamental to the synthesis of many herbicides and pharmaceutical candidates derived from this core.[1][2]

Caption: General mechanism of SₙAr on the 4,6-dimethoxypyrimidine core.

Quantitative Data from Analogous Reactions

Table 1: Synthesis of 2-Substituted-4,6-dimethoxypyrimidines via SₙAr

| Starting Material | Reagent | Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 2-Chloro-4,6-dimethoxypyrimidine | Sodium methyl mercaptide | Methanol, 45-50 °C, 2 h | 4,6-Dimethoxy-2-methylthiopyrimidine | 95.6 | [1] |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium methoxide in methanol | Toluene, 54-56 °C, 5-6 h | 4,6-Dimethoxy-2-methylthiopyrimidine | 97.5 |[3] |

Table 2: Oxidation of a 2-Substituted-4,6-dimethoxypyrimidine

| Starting Material | Reagent | Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 4,6-Dimethoxy-2-methylthiopyrimidine | 30% H₂O₂, Sodium tungstate | Acetic acid, 40 °C, 3-5 h | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | 83 | [4] |

| 4,6-Dimethoxy-2-methylthiopyrimidine | 35% H₂O₂, Sodium tungstate | Acetic acid, 78-80 °C, 1-2 h | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | >90 (in situ) |[5] |

Experimental Protocols (Proposed)

The following are proposed experimental protocols based on standard organic synthesis methodologies and analogous procedures reported in the literature.

Protocol 1: Proposed Synthesis of this compound

-

Ester Preparation: To a solution of 2-chloro-4,6-dimethoxypyrimidine (1.0 eq) in a suitable solvent (e.g., DMF), add potassium cyanide (1.2 eq). Heat the mixture to facilitate the formation of 4,6-dimethoxy-2-cyanopyrimidine. After completion, hydrolyze the nitrile to the carboxylic acid using aqueous HCl, followed by Fischer esterification with methanol and catalytic sulfuric acid to yield methyl 4,6-dimethoxypyrimidine-2-carboxylate.

-

Reduction: Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

-

Add a solution of methyl 4,6-dimethoxypyrimidine-2-carboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting solids and wash with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Proposed Oxidation to 4,6-Dimethoxypyrimidine-2-carbaldehyde

-

To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (DMP, 1.2 eq) in one portion.

-

Stir the reaction mixture for 1-3 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir vigorously for 15 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the target aldehyde.

Conclusion

This compound, while not extensively studied itself, represents a highly versatile and valuable intermediate in organic synthesis. Its reactivity is predictably governed by the established chemistry of its two key components: the primary alcohol and the electron-deficient 4,6-dimethoxypyrimidine core. Through straightforward transformations such as oxidation, activation to a leaving group, and participation in nucleophilic substitution reactions (primarily via its precursors), this molecule provides a gateway to a wide array of complex and potentially bioactive compounds. The protocols and mechanisms detailed in this guide offer a foundational understanding for researchers looking to exploit this promising building block in drug development and agrochemical synthesis.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]

- 4. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]

- 5. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Reactivity of the Pyrimidine Ring in (4,6-Dimethoxypyrimidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and reactivity of the pyrimidine ring in (4,6-dimethoxypyrimidin-2-yl)methanol. This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Understanding its chemical behavior is crucial for its effective utilization in medicinal chemistry and drug development.

Introduction to the this compound Core

The this compound molecule features a pyrimidine ring substituted with two electron-donating methoxy groups at positions 4 and 6, and a hydroxymethyl group at position 2. This substitution pattern significantly influences the electronic properties of the pyrimidine core, impacting its stability and reactivity. The methoxy groups enhance the electron density of the ring, making it more susceptible to electrophilic attack at the 5-position and influencing the reactivity of the substituent at the 2-position.

Synthesis of this compound

A direct, high-yield synthesis for this compound is not extensively reported in the literature. However, a plausible synthetic pathway can be devised based on established pyrimidine chemistry. A common precursor, 2-chloro-4,6-dimethoxypyrimidine, can be synthesized from malononitrile.[2] This intermediate can then be converted to the target alcohol.

One potential route involves the conversion of the 2-chloro substituent to a hydroxymethyl group. This could be achieved through a Grignard reaction with a protected formaldehyde equivalent, followed by deprotection. Alternatively, the 2-chloro group can be displaced to introduce a cyano group, which can then be subjected to reduction or further reaction to yield the desired alcohol.[3]

A generalized synthetic workflow is proposed below:

References

Solubility Profile of (4,6-Dimethoxypyrimidin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of (4,6-dimethoxypyrimidin-2-yl)methanol in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to understand and determine its solubility. It covers the general solubility characteristics of pyrimidine derivatives, the key factors influencing solubility, and a detailed experimental protocol for quantitative solubility determination. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development involving this compound, enabling them to select appropriate solvent systems and design robust experimental procedures.

Introduction

This compound is a substituted pyrimidine that holds interest in various fields of chemical research and drug discovery. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[1][2] Understanding the solubility of this compound in common organic solvents is critical for a range of applications, including synthesis, purification, formulation, and biological screening.

Theoretical Framework for Solubility of Pyrimidine Derivatives

The solubility of pyrimidine derivatives is influenced by a combination of factors related to both the solute and the solvent. The principle of "like dissolves like" is a central concept in predicting solubility.[3]

Key Factors Influencing Solubility:

-

Substituents on the Pyrimidine Ring: The nature, position, and number of substituents on the pyrimidine ring are paramount in determining its solubility.[4]

-

Polar Groups: The two methoxy (-OCH₃) groups and the hydroxymethyl (-CH₂OH) group in this compound are polar and capable of hydrogen bonding. These groups will enhance solubility in polar solvents such as alcohols (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).[4][5]

-

Nonpolar Groups: While the core pyrimidine ring has aromatic character, the overall polarity of the molecule is significantly influenced by its substituents.

-

-

Solvent Properties:

-

Temperature: For most solid solutes, solubility increases with temperature.[3][6] This relationship should be determined experimentally for specific solute-solvent systems.

-

Crystal Lattice Energy: The energy of the crystal lattice of the solid compound must be overcome by the energy of solvation for dissolution to occur. Higher melting point solids often have higher lattice energies and may exhibit lower solubility.

Based on the structure of this compound, it is anticipated to have good solubility in polar protic and aprotic organic solvents and limited solubility in nonpolar solvents.

Experimental Determination of Solubility

Given the absence of published data, experimental determination is necessary to obtain precise solubility values for this compound. The following is a generalized protocol for the gravimetric method, a common and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[6][7]

Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Sealed vials (e.g., screw-cap vials with PTFE septa)

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Analytical balance

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from several hours to days, and the required time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known mass of the supernatant using a pre-weighed, pre-heated (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed collection vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Determine the mass of the filtered saturated solution.

-

Evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a drying oven at a temperature that is high enough to remove the solvent but low enough to avoid decomposition of the solute.

-

-

Calculation of Solubility:

-

Once the solvent is completely removed, weigh the collection vial containing the dried solute.

-

The mass of the dissolved solute is the final mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the filtered saturated solution minus the mass of the dissolved solute.

-

Solubility can be expressed in various units, such as g/100 g of solvent or mg/mL.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

References

- 1. benchchem.com [benchchem.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. benchchem.com [benchchem.com]

- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 7. researchgate.net [researchgate.net]

Theoretical and Computational Insights into (4,6-Dimethoxypyrimidin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of (4,6-Dimethoxypyrimidin-2-yl)methanol, a pyrimidine derivative of interest in medicinal chemistry and drug development. Due to the limited direct experimental data on this specific molecule, this guide leverages data from structurally similar analogues, including 2-amino-4,6-dimethoxypyrimidine and 2-chloro-4,6-dimethoxypyrimidine, to project its structural, spectroscopic, and electronic properties. The guide outlines plausible synthetic routes, predicted spectroscopic data, and in-depth computational analyses, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. Furthermore, it presents a hypothetical signaling pathway to illustrate the potential role of such pyrimidine derivatives in therapeutic intervention. This document aims to serve as a foundational resource for researchers engaged in the design and development of novel pyrimidine-based therapeutic agents.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2] The unique electronic properties and hydrogen bonding capabilities of the pyrimidine ring enable it to interact with a wide range of biological targets, making it a privileged structure in drug design.[1] this compound, with its characteristic methoxy and methanol substitutions, presents an intriguing candidate for further investigation. The methoxy groups are known to influence the lipophilicity and metabolic stability of molecules, while the methanol moiety offers a potential site for further chemical modification or interaction with biological targets.

This guide provides a detailed theoretical and computational exploration of this compound to facilitate future research and development efforts.

Synthesis and Structural Analogue Analysis

Crystal Structure of an Analogue: 2-Amino-4,6-dimethoxypyrimidine

To provide insight into the solid-state conformation of the 4,6-dimethoxypyrimidine core, the crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate is presented as a structural analogue.[5][6]

In the crystal structure of this salt, the 2-amino-4,6-dimethoxypyrimidinium cation interacts with the carboxylate group of the anion via N—H⋯O hydrogen bonds, forming a distinct ring motif.[5] These motifs are further linked through additional hydrogen bonds and π–π stacking interactions between the pyrimidine rings.[5][6] The carbon atoms of the methoxy groups show a slight deviation from the plane of the pyrimidine ring.[5]

Table 1: Crystallographic Data for 2-Amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate [5]

| Parameter | Value |

| Formula | C6H10N3O2+·C5H3O2S− |

| Molecular Weight | 283.30 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 6.7335 (3) |

| b (Å) | 7.6307 (4) |

| c (Å) | 25.0638 (10) |

| β (°) | 93.928 (4) |

| Volume (ų) | 1284.78 (10) |

| Z | 4 |

Spectroscopic Characterization (Predicted)

The spectroscopic properties of this compound can be predicted based on the known spectra of its structural analogues, primarily 2-chloro-4,6-dimethoxypyrimidine.[7][8]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in Table 2. These predictions are based on the analysis of substituent effects and correlation with data for structurally related compounds.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~5.9 | Singlet | H-5 (pyrimidine ring) |

| ~4.6 | Singlet | -CH₂OH | |

| ~3.9 | Singlet | -OCH₃ | |

| Variable | Broad Singlet | -OH | |

| ¹³C | ~172 | Singlet | C-4, C-6 |

| ~168 | Singlet | C-2 | |

| ~88 | Singlet | C-5 | |

| ~63 | Singlet | -CH₂OH | |

| ~54 | Singlet | -OCH₃ |

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The predicted characteristic IR absorption bands for this compound are presented in Table 3. The presence of the hydroxyl and methoxy groups will dominate the spectrum.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (hydroxyl) |

| 3000-2800 | Medium | C-H stretch (aliphatic and aromatic) |

| 1600-1550 | Strong | C=N and C=C stretch (pyrimidine ring) |

| 1480-1400 | Medium | C-H bend (methyl/methylene) |

| 1300-1000 | Strong | C-O stretch (ether and alcohol) |

Computational Studies

To elucidate the electronic structure and reactivity of this compound, a series of computational studies based on Density Functional Theory (DFT) are proposed. Such calculations are routinely performed for pyrimidine derivatives to understand their chemical behavior.[9][10]

4.1. Density Functional Theory (DFT) Calculations

DFT calculations, employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and predict various electronic properties.[9][11] These calculations provide insights into bond lengths, bond angles, and the overall three-dimensional structure of the molecule.

4.2. Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.[12][13] For pyrimidine derivatives, the HOMO is often localized on the pyrimidine ring and electron-donating substituents, while the LUMO is typically distributed over the electron-deficient pyrimidine ring.

Table 4: Predicted Quantum Chemical Descriptors (Illustrative)

| Parameter | Description | Predicted Trend |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively High (Electron-rich system) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relatively Low (Electron-deficient ring) |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Moderate (Indicating potential reactivity) |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | Moderate to High |

4.3. Molecular Electrostatic Potential (MEP) Map

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.[14][15] In the MEP map of this compound, the regions of negative potential (typically colored red or yellow) are expected to be located around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) are anticipated around the hydrogen atoms.

Experimental and Computational Protocols

5.1. General Synthesis Protocol for Pyrimidine Methanol Derivatives

This protocol provides a general procedure for the synthesis of pyrimidine methanol derivatives, which can be adapted for the synthesis of this compound.

-

Reaction Setup: To a solution of the starting material (e.g., a 2-halopyrimidine) in a suitable anhydrous solvent (e.g., THF, DMF), add a base (e.g., NaH, K₂CO₃) at room temperature under an inert atmosphere.

-

Reagent Addition: Add the appropriate reagent (e.g., a protected form of methanol) dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

5.2. Computational Methodology for DFT Analysis

The following outlines a typical computational protocol for performing DFT calculations on pyrimidine derivatives.[9][16]

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: 6-311++G(d,p) or a similar Pople-style basis set.

-

Calculations:

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation.

-

Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

HOMO-LUMO Analysis: Extract the energies of the HOMO and LUMO from the output file.

-

MEP Calculation: Generate the molecular electrostatic potential map.

-

Visualization of Logical Relationships and Pathways

6.1. Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for obtaining this compound.

6.2. Computational Analysis Workflow

This diagram outlines the typical workflow for the computational analysis of a small molecule like this compound.

6.3. Hypothetical Signaling Pathway

Pyrimidine derivatives are known to act as inhibitors of various kinases, which are key regulators in cellular signaling pathways implicated in diseases such as cancer.[17][18] The following diagram depicts a hypothetical signaling pathway where a pyrimidine derivative could exert its therapeutic effect by inhibiting a key kinase.

Conclusion

This technical guide has provided a detailed theoretical and computational examination of this compound. By leveraging data from close structural analogues, we have projected its key structural, spectroscopic, and electronic characteristics. The outlined synthetic strategies and computational protocols offer a practical framework for the future experimental investigation of this and related pyrimidine derivatives. The visualization of workflows and a hypothetical signaling pathway further contextualizes the potential of this compound within drug discovery and development. It is our hope that this guide will serve as a valuable resource for researchers, stimulating further exploration into the therapeutic potential of novel pyrimidine-based molecules.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Single-Step Synthesis of Pyrimidine Derivatives [organic-chemistry.org]

- 4. New strategies for the synthesis of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. 2-Chloro-4,6-dimethoxypyrimidine(13223-25-1) 1H NMR [m.chemicalbook.com]

- 8. ias.ac.in [ias.ac.in]

- 9. jchemrev.com [jchemrev.com]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. MEP [cup.uni-muenchen.de]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Tautomerism in Hydroxypyrimidine Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the tautomeric landscapes of hydroxypyrimidine derivatives, detailing their structural dynamics, analytical characterization, and implications in kinase inhibitor design.

Hydroxypyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Their efficacy is profoundly influenced by a subtle yet critical chemical phenomenon: tautomerism. This guide provides a comprehensive technical overview of the tautomeric equilibria in hydroxypyrimidine derivatives, offering researchers, scientists, and drug development professionals a detailed understanding of the core principles, experimental and computational methodologies for their study, and the significant role of tautomerism in the context of targeted drug design, particularly for kinase inhibitors.

The Tautomeric Landscape of Hydroxypyrimidines

Hydroxypyrimidines predominantly exist in a dynamic equilibrium between their hydroxy (enol) and oxo (keto) forms, a type of prototropic tautomerism. The position of the hydroxyl group on the pyrimidine ring dictates the specific tautomers involved. The two most fundamental examples are 2-hydroxypyrimidine and 4-hydroxypyrimidine.

2-Hydroxypyrimidine exists in equilibrium between the hydroxy form and the pyrimidin-2(1H)-one form.

4-Hydroxypyrimidine can exist in equilibrium with two oxo forms: pyrimidin-4(1H)-one and pyrimidin-4(3H)-one.[1]

The position of these equilibria is highly sensitive to the molecular environment, including the solvent, temperature, and the presence of other substituents on the pyrimidine ring. Generally, the oxo (keto) form is more stable, particularly in polar solvents and the solid state, due to a combination of factors including greater resonance stabilization and more favorable intermolecular interactions.[2][3]

Quantitative Analysis of Tautomeric Equilibria

The quantitative assessment of tautomeric ratios is crucial for understanding the structure-activity relationships of hydroxypyrimidine derivatives. The tautomeric equilibrium constant (KT) provides a measure of the relative stability of the tautomers. Below is a summary of experimentally and computationally determined tautomeric data for 2-hydroxypyridine and 4-hydroxypyrimidine, which serve as foundational analogs for more complex derivatives.

| Compound | Tautomeric Equilibrium | KT ([Oxo]/[Hydroxy]) | Conditions | Reference |

| 2-Hydroxypyridine | 2-Hydroxypyridine ⇌ 2-Pyridone | 0.3 (in favor of hydroxy) | Gas Phase | [2][4] |

| 2-Hydroxypyridine | 2-Hydroxypyridine ⇌ 2-Pyridone | ~900 (in favor of oxo) | Water | [2][4] |

| 2-Hydroxypyridine | 2-Hydroxypyridine ⇌ 2-Pyridone | ~1 (comparable amounts) | Cyclohexane | [2][4] |

| 4-Hydroxypyrimidine | 4-Hydroxypyrimidine ⇌ 4(3H)-Pyrimidinone | >1 (in favor of oxo) | Gas Phase | [5][6] |

| 4-Hydroxypyrimidine | 4-Hydroxypyrimidine ⇌ Pyrimidin-4-one forms | Predominantly Oxo | Polar Solvents | [3] |

Methodologies for Tautomer Analysis

A combination of experimental and computational techniques is employed to elucidate the tautomeric preferences of hydroxypyrimidine derivatives.

Experimental Protocols

3.1.1. Quantitative ¹H NMR Spectroscopy

Objective: To determine the ratio of tautomers in solution by integrating the signals of protons unique to each tautomeric form.

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified hydroxypyrimidine derivative.

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a final concentration of approximately 10-20 mM in a clean NMR tube. The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

-

Tune and shim the instrument to obtain optimal resolution and lineshape.

-

Set the temperature to a constant value (e.g., 298 K) and allow the sample to equilibrate.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation and accurate integration. A typical D1 value is 10-30 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Carefully integrate the signals corresponding to protons that are unique to each tautomer. For example, the vinylic protons or the N-H protons often have distinct chemical shifts in the different tautomeric forms.[7][8]

-

-

Calculation of Tautomer Ratio:

-

The ratio of the integrals of the unique protons directly corresponds to the molar ratio of the tautomers.[9][10] For a two-component equilibrium between tautomer A and tautomer B:

-

Ratio = IntegralA / IntegralB

-

-

The percentage of each tautomer can be calculated as:

-

%A = [IntegralA / (IntegralA + IntegralB)] * 100

-

%B = [IntegralB / (IntegralA + IntegralB)] * 100

-

-

3.1.2. UV-Vis Spectrophotometry

Objective: To infer the position of the tautomeric equilibrium by observing shifts in the absorption maxima in solvents of different polarities.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the hydroxypyrimidine derivative in a non-polar solvent (e.g., cyclohexane) at a known concentration (e.g., 1 mM).

-

Prepare a series of solutions with the same final concentration of the compound in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Calibrate the instrument using the respective pure solvents as blanks.

-

-

Data Acquisition:

-

Record the absorption spectrum of each solution over a relevant wavelength range (typically 200-400 nm).

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) for each solution. The keto and enol forms typically have distinct λmax values.[11][12]

-

A shift in the λmax and changes in the molar absorptivity upon changing the solvent polarity indicate a shift in the tautomeric equilibrium.

-

By assuming that in a non-polar solvent only the enol form is present and in a highly polar solvent the keto form dominates, the spectra of the pure tautomers can be estimated.

-

The equilibrium constant (KT) in a given solvent can then be estimated by deconvolution of the experimental spectrum into the contributions of the individual tautomers.[9][13]

-

Computational Protocol for Tautomer Stability

Objective: To calculate the relative energies of the tautomers in the gas phase and in different solvents to predict the position of the tautomeric equilibrium.

Workflow using Gaussian:

-

Structure Preparation:

-

Build the 3D structures of all possible tautomers of the hydroxypyrimidine derivative using a molecular modeling program (e.g., GaussView).

-

-

Geometry Optimization and Frequency Calculation (Gas Phase):

-

Perform a geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31+G(d,p) basis set.

-

Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

-

Solvation Energy Calculation:

-

To model the effect of a solvent, perform a single-point energy calculation on the gas-phase optimized geometry using a continuum solvation model, such as the Polarizable Continuum Model (PCM). Specify the desired solvent (e.g., water, DMSO).

-

Alternatively, for higher accuracy, perform a full geometry optimization within the PCM.

-

-

Energy Calculation and Tautomer Ratio Prediction:

-

The relative Gibbs free energy (ΔG) between two tautomers (A and B) is calculated as:

-

ΔG = GB - GA

-

Where G is the Gibbs free energy obtained from the frequency calculation (including electronic energy and thermal corrections).

-

-

The tautomeric equilibrium constant (KT) can be calculated from ΔG using the following equation:

-

KT = exp(-ΔG / RT)

-

Where R is the gas constant and T is the temperature in Kelvin.

-

-

Tautomerism in Drug Design: Hydroxypyrimidines as Kinase Inhibitors

The pyrimidine scaffold is a privileged structure in the design of protein kinase inhibitors, with many approved drugs targeting kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14][15][16] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[17][18][19][20]

The specific tautomeric form of a hydroxypyrimidine-based inhibitor can significantly impact its binding affinity and selectivity for the kinase's ATP-binding site. The keto and enol forms present different hydrogen bond donor-acceptor patterns, which can lead to distinct interactions with the amino acid residues in the active site.[1][19] For instance, the pyrimidinone (keto) form can act as a hydrogen bond donor through its N-H group and a hydrogen bond acceptor via its carbonyl oxygen, mimicking the interactions of the adenine base of ATP with the kinase hinge region.[21][22]

Understanding and controlling the tautomeric equilibrium of hydroxypyrimidine-based drug candidates is therefore a critical aspect of modern drug discovery. By employing the analytical and computational methods outlined in this guide, medicinal chemists can gain a deeper understanding of the structural and electronic properties of their compounds, leading to the rational design of more potent and selective kinase inhibitors. The ability to predict and experimentally verify the predominant tautomeric form in a physiological environment is a key step towards optimizing drug-receptor interactions and ultimately, therapeutic efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. physicsforums.com [physicsforums.com]

- 8. 1H NMR - Integration [users.wfu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cerritos.edu [cerritos.edu]

- 12. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. commerce.bio-rad.com [commerce.bio-rad.com]

- 15. researchgate.net [researchgate.net]

- 16. wuxibiology.com [wuxibiology.com]

- 17. researchgate.net [researchgate.net]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. ClinPGx [clinpgx.org]

- 20. biorbyt.com [biorbyt.com]

- 21. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The Role of (4,6-Dimethoxypyrimidin-2-yl) Scaffolds in Modern Agrochemicals

The (4,6-dimethoxypyrimidin-2-yl) moiety is a cornerstone in the synthesis of several highly effective herbicides. While (4,6-Dimethoxypyrimidin-2-yl)methanol represents a functionalized starting material, its oxidized or substituted derivatives, particularly 4,6-dimethoxy-2-methylsulfonylpyrimidine, serve as pivotal intermediates in the production of pyrimidinyloxybenzoic acid and sulfonylurea herbicides.[1] These classes of agrochemicals are renowned for their efficacy in controlling a wide spectrum of weeds in major crops like rice.[1]

Herbicides derived from this scaffold primarily function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3] Its inhibition leads to a cessation of plant cell growth and eventual death of the weed. The selectivity of these herbicides allows for effective weed management without harming the crops.

A prominent example of an agrochemical synthesized using this pyrimidine core is Bispyribac-sodium .[1] It is a selective, systemic, post-emergence herbicide used to control grasses, sedges, and broad-leaved weeds.[2] The synthesis of Bispyribac-sodium exemplifies the industrial importance of the (4,6-dimethoxypyrimidin-2-yl) scaffold.

Synthesis Pathway Overview

The general synthesis pathway to pyrimidinyloxybenzoic acid herbicides like Bispyribac-sodium involves the nucleophilic substitution of a leaving group on the pyrimidine ring by a substituted benzoic acid. A common and efficient precursor is 4,6-dimethoxy-2-methylsulfonylpyrimidine, which is itself synthesized from more basic starting materials.

Caption: General synthesis pathway for Bispyribac-sodium.

Quantitative Data Summary

The following table summarizes the yield and purity data for the synthesis of Bispyribac-sodium as reported in various experimental examples. The process involves the condensation of 2,6-dihydroxybenzoic acid with 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.[4]

| Example Ref. | Starting Materials | Solvent | Base | Final Product Weight | Purity (HPLC) |

| Example 1[4] | 154g 2,6-dihydroxybenzoic acid, 480g 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine | DMSO | 130g Sodium Hydride (60%) | 385 g | 98.6% |

| Example 2[4] | 154g 2,6-dihydroxybenzoic acid, 480g 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine | DMSO | 130g Sodium Hydride (60%) | 380 g | 98.5% |

| Example 3[5] | 154g 2,6-dihydroxybenzoic acid, 480g 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine | DMSO | 130g Sodium Hydride (60%) | 380 g | 98.3% |

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine (Intermediate)

This protocol is based on a facile, two-step synthesis from 2-chloro-4,6-dimethoxypyrimidine.[1]

Step A: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine

-

Combine 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol) in a reaction vessel.[1]

-

Heat the mixture to 45°C and maintain the temperature between 45-50°C for 2 hours.[1]

-

Monitor the reaction to completion.

-

Upon completion, cool the mixture and process to isolate the 4,6-dimethoxy-2-methylthiopyrimidine product. This method reports a yield of 95.6%.[1]

Step B: Oxidation to 4,6-Dimethoxy-2-methylsulfonylpyrimidine

-

Prepare a mixture for oxidation.

-

Perform the oxidation using hydrogen peroxide in the presence of a sodium tungstate dihydrate catalyst.[1]

-

Upon completion of the reaction, the product, 4,6-dimethoxy-2-methylsulfonylpyrimidine, is isolated. This oxidation step reportedly achieves a yield of 95%.[1]

Protocol 2: Synthesis of Bispyribac-sodium (Final Product)

This protocol describes the condensation reaction to form the final herbicide product.[4][6]

Caption: Experimental workflow for the synthesis of Bispyribac-sodium.

Detailed Steps:

-

Preparation: In a suitable reactor, add 130 g of Sodium Hydride (60% emulsion in oil) to 1.5-2.0 L of Dimethyl sulfoxide (DMSO).[4][6]

-

Addition of Benzoic Acid: Prepare a clear solution of 154 g of 2,6-dihydroxybenzoic acid in 500 ml of DMSO. Add this solution to the sodium hydride mixture over 2-3 hours, maintaining the temperature at 30-32°C.[4][6]

-

Stirring: Stir the resulting mass for an additional 2 hours at 30-32°C.[4][6]

-

Addition of Pyrimidine Intermediate: Add 480 g of 4,6-Dimethoxy-2-(Methyl Sulfonyl)-pyrimidine to the reaction mixture over approximately 2 hours. This can be done by adding the solid directly or as a slurry in DMSO.[4][6]

-

Reaction: Maintain the reaction temperature at 30-32°C until the reaction is complete. Monitor the progress using High-Performance Liquid Chromatography (HPLC).[4][6]

-

Isolation: Filter the reaction mass and wash the collected solids with DMSO.[4]

-

Washing: Reslurry the wet solids first in 1000 ml of methanol and then in 1000 ml of 75% aqueous methanol.[4]

-

Drying: Dry the solids in an oven to yield the crude Bispyribac-sodium.

-

Purification: For higher purity, reslurry the obtained powder in 1200 ml of Toluene at reflux temperature. Cool the mixture, filter the solids, and dry to obtain the final purified Bispyribac-sodium.[4]

Mode of Action: Acetolactate Synthase (ALS) Inhibition

Herbicides derived from the (4,6-dimethoxypyrimidin-2-yl) scaffold, such as Bispyribac-sodium and various sulfonylureas, act by inhibiting the acetolactate synthase (ALS) enzyme. This targeted action is what makes them effective herbicides.

Caption: Mechanism of action for pyrimidine-based herbicides.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Bispyribac-sodium (Ref: KIH-2023) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. A Process For The Preparation Of Bispyribac Sodium [quickcompany.in]

- 5. eureka.patsnap.com [eureka.patsnap.com]

- 6. WO2014128719A2 - Processes for the preparation of bispyribac sodium and intermediates thereof - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Sulfonylurea Herbicides Using (4,6-Dimethoxypyrimidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of sulfonylurea herbicides, utilizing (4,6-Dimethoxypyrimidin-2-yl)methanol as a key starting material. The document outlines a plausible synthetic pathway, experimental procedures for key transformations, and the mechanism of action of the resulting herbicidal compounds.

Introduction to Sulfonylurea Herbicides

Sulfonylureas represent a significant class of herbicides valued for their high efficacy at low application rates and broad-spectrum weed control.[1] Their mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. As this pathway is absent in mammals, sulfonylurea herbicides exhibit low toxicity to animals, making them environmentally favorable.[1]

A common structural feature of many sulfonylurea herbicides is the presence of a substituted pyrimidine ring. The intermediate, 2-amino-4,6-dimethoxypyrimidine, is a critical building block for the synthesis of numerous commercial herbicides, including bensulfuron-methyl and pyrazosulfuron-ethyl. While various methods exist for the synthesis of this intermediate, this document outlines a proposed synthetic route starting from this compound.

Proposed Synthetic Pathway

A direct, documented conversion of this compound to a sulfonylurea herbicide has not been extensively reported in readily available literature. Therefore, a logical multi-step synthetic pathway is proposed, leveraging well-established organic transformations. The key is the conversion of the hydroxymethyl group to an amino group to furnish the essential intermediate, 2-amino-4,6-dimethoxypyrimidine. This intermediate is then coupled with a suitable sulfonyl isocyanate or a precursor to yield the final sulfonylurea product.

The proposed synthetic workflow is as follows:

-

Oxidation of this compound to 4,6-dimethoxypyrimidine-2-carbaldehyde.

-

Reductive Amination of the resulting aldehyde to form 2-amino-4,6-dimethoxypyrimidine.

-

Sulfonylurea Bridge Formation by reacting 2-amino-4,6-dimethoxypyrimidine with a substituted sulfonyl isocyanate or a combination of a sulfonamide and phosgene (or a phosgene equivalent).

References

Experimental protocol for synthesizing metazosulfuron from (4,6-Dimethoxypyrimidin-2-yl)methanol